Zinc borate is a versatile chemical compound that has garnered significant attention in the field of fire retardancy. Its multifunctional properties make it an essential additive in various materials to enhance their flame retardant capabilities. The compound is known for its ability to act as a synergistic agent, smoke suppressant, afterglow suppressant, and anti-tracking agent in a wide range of polymers. The research on zinc borate spans over 35 years, indicating its long-standing importance in industrial applications, including electrical/electronic, transportation, and building products3.
The mechanism of action of zinc borate as a flame retardant involves several processes. When incorporated into polymers, zinc borate can slow down the degradation of the material by forming a vitreous protective residual layer. This layer acts as a physical barrier and can encapsulate polymer chains, thereby enhancing the char formation and reducing the flame propagation rate2. In the case of ethylene-vinyl acetate (EVA) copolymers, zinc borate is used in conjunction with aluminum trihydroxide (ATH) and magnesium hydroxide (Mg(OH)2), where it aids in the formation of a more efficient char by creating a protective coating during combustion1. Additionally, the hydrolysis chemistry of zinc borate is relevant to its industrial use, as it exhibits incongruent solubility and can hydrolyze at neutral pH to form insoluble Zn(OH)2 and soluble B(OH)3, which contributes to its fire-retardant properties8.
Zinc borate is extensively used in electrical and electronic applications due to its ability to suppress smoke and afterglow. Its addition to polymers used in these applications not only enhances fire retardancy but also improves the safety of the materials by reducing the risk of fire-related hazards3.
In the transportation industry, zinc borate is utilized to improve the flame retardancy of materials used in the construction of vehicles. It is particularly effective in formulations with magnesium hydroxide, where it contributes to the formation of a char layer that protects the underlying material from fire2.
The compound's ability to inhibit the attack by wood-destroying organisms makes it a valuable preservative in building materials. It is also used as a fire-retardant synergist in polymers, enhancing the durability of wood composite building materials8.
Zinc borate has been explored for its efficacy in the textile industry, particularly in enhancing the flame retardancy of cellulosic fabrics such as cotton. When applied to cotton fabric, zinc borate significantly increases the oxygen index value and reduces the extent of heat generated during combustion, resulting in a higher weight retention at elevated temperatures6.
Beyond its flame retardant applications, zinc borate serves as a multifunctional polymer additive. It is used in non-flame retardant applications, such as bio-composites, paints, and ceramics, where it contributes to the overall performance of the materials3.
The treatment of tropical woods with zinc borate has shown to drastically reduce flame propagation rate, afterglow time, and flame temperature. This treatment increases the residue (char) and Limited Oxygen Index (LOI), indicating its effectiveness as a flame retardant4.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4